molecular formula C8H13NO2S B13298019 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol

3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol

Cat. No.: B13298019
M. Wt: 187.26 g/mol
InChI Key: AWCOMLZHKYQDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol is a heterocyclic compound featuring a 1,2-thiazole core substituted with a methoxy group at position 3 and a secondary alcohol (butan-2-ol) chain at position 5 (Figure 1). The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability .

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

3-(3-methoxy-1,2-thiazol-5-yl)butan-2-ol

InChI

InChI=1S/C8H13NO2S/c1-5(6(2)10)7-4-8(11-3)9-12-7/h4-6,10H,1-3H3

InChI Key

AWCOMLZHKYQDLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NS1)OC)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol typically involves the reaction of appropriate thiazole derivatives with butan-2-ol under controlled conditions. One common method includes the use of n-alkylbromides in the presence of a base to facilitate the reaction . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-one, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol C₈H₁₃NO₂S 187.26 Thiazole, methoxy, secondary alcohol Potential bioactive intermediate Inferred
(1S)-1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-ol C₆H₉NO₂S 159.20 Thiazole, methoxy, primary alcohol High-cost research chemical (€860/50mg)
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide C₅H₈N₂O₃S₂ 208.30 Thiazole, methoxy, sulfonamide Versatile scaffold for drug design
1-(3-Methoxy-1,2-thiazol-5-yl)ethanone C₆H₇NO₂S 157.19 Thiazole, methoxy, ketone Reactive intermediate for synthesis
(3-Methoxy-1,2-thiazol-5-yl)methanol C₅H₇NO₂S 145.18 Thiazole, methoxy, primary alcohol Precursor for sulfonyl chloride derivatives

Functional Group Impact on Properties

  • Alcohol vs. Sulfonamide/Ketone :
    The hydroxyl group in this compound enhances hydrophilicity and hydrogen-bonding capacity compared to sulfonamide or ketone analogs. This may improve solubility in polar solvents but reduce membrane permeability relative to the sulfonamide derivative .
  • Chain Length :
    The butan-2-ol chain introduces greater conformational flexibility and lipophilicity compared to shorter-chain analogs like (1S)-1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-ol. This could influence pharmacokinetic properties such as metabolic stability .
  • Electron-Withdrawing Groups: The ketone in 1-(3-Methoxy-1,2-thiazol-5-yl)ethanone increases electrophilicity at the α-carbon, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the methoxy group provides steric and electronic stabilization .

Biological Activity

3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting its efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by a thiazole ring substituted with a methoxy group and a butanol side chain. This unique configuration is essential for its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the specific activities associated with this compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, related thiazole compounds have reported IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cells . This suggests that the presence of the thiazole moiety is crucial for enhancing cytotoxicity.
  • Mechanism of Action : Molecular dynamics simulations indicate that thiazole derivatives interact with target proteins primarily through hydrophobic interactions, which may contribute to their anticancer efficacy .
  • Structure-Activity Relationship (SAR) : The SAR analysis reveals that modifications on the phenyl ring and the thiazole moiety significantly impact potency. For instance, electron-donating groups at specific positions enhance activity .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties:

  • Bactericidal Effects : Compounds similar to this compound have demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus .
  • Fungal Activity : There is evidence suggesting antifungal activity against resistant strains such as Aspergillus fumigatus and Candida auris, indicating a broad spectrum of antimicrobial action .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Cancer Treatment : In a study involving novel thiazole compounds, certain derivatives exhibited significant apoptosis induction in cancer cells, comparable to standard treatments like doxorubicin .
  • Infection Control : A recent investigation into thiazole-based compounds showed promising results in treating infections caused by multidrug-resistant pathogens, reinforcing their potential as therapeutic agents in infectious diseases .

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
This compoundAnticancerJurkat Cells< 2
Thiazole Derivative AAntimicrobialS. aureus1
Thiazole Derivative BAntifungalA. fumigatus4
Thiazole Derivative CAnticancerA-431 Cells< 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.